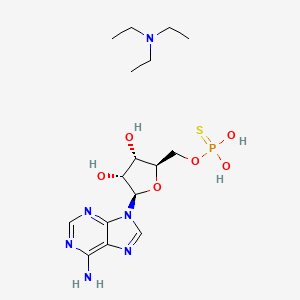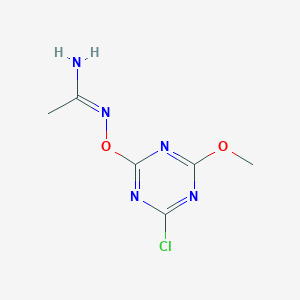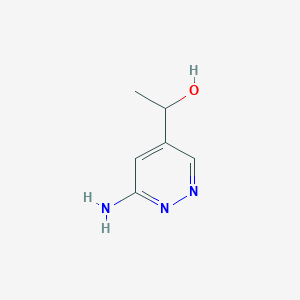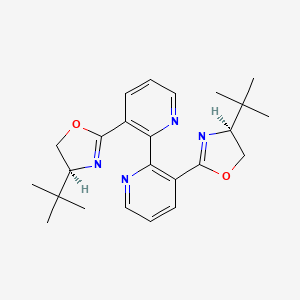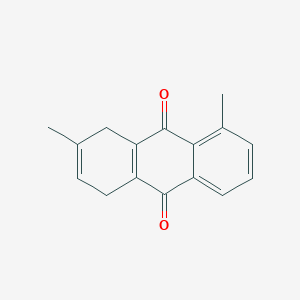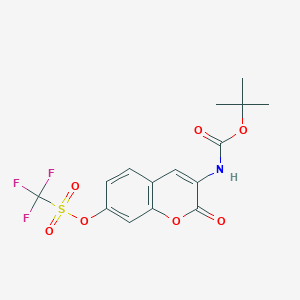![molecular formula C22H16BNO2 B15248949 (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid is an organic compound that contains a boronic acid functional group attached to a benzo[b]carbazole moiety. This compound is notable for its applications in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid typically involves the reaction of boronic acid with the corresponding benzo[b]carbazole derivative. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, DMSO, or acetonitrile.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Applications De Recherche Scientifique
(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules with high precision .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.
Benzo[b]carbazole: The parent compound without the boronic acid group.
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid: A regioisomer with the boronic acid group attached at a different position.
Uniqueness
(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronic acid is unique due to its specific structure, which combines the properties of both boronic acids and benzo[b]carbazoles. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C22H16BNO2 |
|---|---|
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
(5-phenylbenzo[b]carbazol-2-yl)boronic acid |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)17-10-11-21-20(14-17)19-12-15-6-4-5-7-16(15)13-22(19)24(21)18-8-2-1-3-9-18/h1-14,25-26H |
Clé InChI |
MTBUMSSEAQSSQA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N(C3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


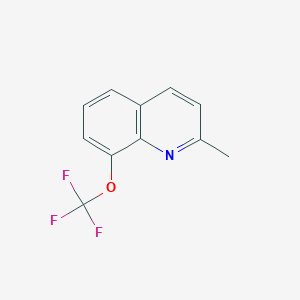

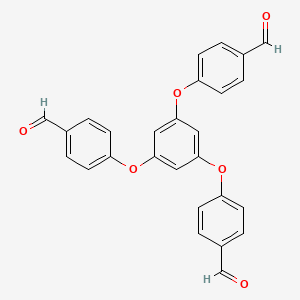
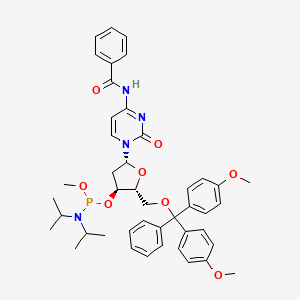

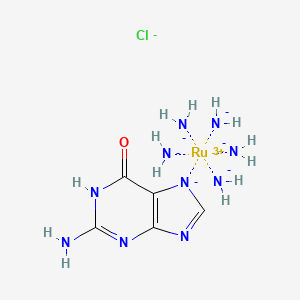
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)
